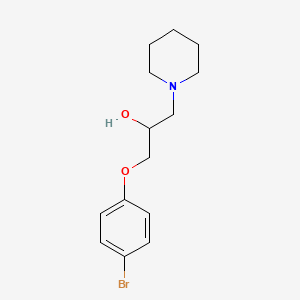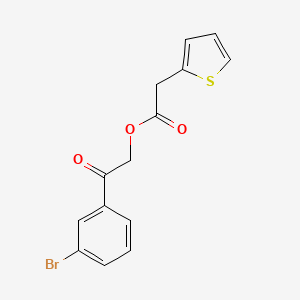![molecular formula C16H24N2O3S B3933415 N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide](/img/structure/B3933415.png)
N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide
Descripción general
Descripción
N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide, also known as AZD-3965, is a small molecule inhibitor that targets monocarboxylate transporter 1 (MCT1). MCT1 is responsible for the transport of lactate, pyruvate, and other monocarboxylates across the plasma membrane. Inhibition of MCT1 has been shown to have anti-tumor effects in preclinical models, making AZD-3965 a promising candidate for cancer therapy.
Mecanismo De Acción
N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide inhibits MCT1, which is overexpressed in many types of cancer cells. MCT1 is responsible for the transport of lactate and other monocarboxylates across the plasma membrane, which is essential for the survival and growth of cancer cells. Inhibition of MCT1 leads to reduced lactate transport and accumulation of intracellular lactate, which has been shown to have anti-tumor effects.
Biochemical and physiological effects:
Inhibition of MCT1 by N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide leads to reduced lactate transport and accumulation of intracellular lactate, which has been shown to have several biochemical and physiological effects. These include reduced tumor growth, increased sensitivity to chemotherapy, and reduced metastasis. In addition, N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide has been shown to have minimal toxicity in preclinical models, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide has several advantages for lab experiments. It is a well-characterized inhibitor of MCT1, with a well-defined mechanism of action. It has been extensively studied in preclinical models, and its anti-tumor effects have been well-documented. However, like any other experimental drug, N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide has some limitations. It may not be effective in all types of cancer, and its efficacy may depend on the genetic and molecular characteristics of the tumor. In addition, its safety and efficacy in humans have not been established yet, and further clinical studies are needed to determine its potential as a cancer therapy.
Direcciones Futuras
There are several future directions for research on N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide. These include:
1. Clinical trials: Clinical trials are needed to determine the safety and efficacy of N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide in humans. Phase I/II clinical trials have been initiated to evaluate the safety and efficacy of N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide in patients with advanced solid tumors.
2. Combination therapy: N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide may be more effective when used in combination with other anti-cancer agents. Several preclinical studies have shown that N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide synergizes with chemotherapy and radiotherapy, and further studies are needed to optimize combination therapy regimens.
3. Biomarker identification: Biomarkers that predict the response to N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide may help identify patients who are most likely to benefit from treatment. Several potential biomarkers have been identified in preclinical studies, and further studies are needed to validate these biomarkers in clinical trials.
4. Mechanism of resistance: Resistance to N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide may limit its efficacy in some patients. Understanding the mechanisms of resistance to N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide may help identify new targets for cancer therapy and develop strategies to overcome resistance.
In conclusion, N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide is a promising candidate for cancer therapy that targets MCT1 and has been shown to have anti-tumor effects in preclinical models. Further research is needed to determine its safety and efficacy in humans and optimize its use in combination with other anti-cancer agents.
Aplicaciones Científicas De Investigación
N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide has been extensively studied for its anti-tumor effects in preclinical models. In vitro studies have shown that N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide inhibits lactate transport and reduces lactate concentration in cancer cells, leading to reduced tumor growth and increased sensitivity to chemotherapy. In vivo studies have demonstrated that N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide inhibits tumor growth and metastasis in various cancer models, including breast, lung, and pancreatic cancer.
Propiedades
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-14-9-5-6-10-15(14)18(22(2,20)21)13-16(19)17-11-7-3-4-8-12-17/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKJXEOXVBWKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)N2CCCCCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204608 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{6-tert-butyl-3-[(2-methyl-1-piperidinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B3933342.png)
![4-isopropoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3933358.png)
![N-[4-(cyanomethyl)phenyl]methanesulfonamide](/img/structure/B3933373.png)
![isobutyl 4-({4-[2-(4-methyl-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B3933381.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B3933391.png)

![2-[1-cyclohexyl-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B3933402.png)
![(4-ethoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3933417.png)
![4-[1-benzoyl-3-(4-methylbenzoyl)-2-imidazolidinyl]-N,N-dimethylaniline](/img/structure/B3933422.png)

![4-methyl-N-{2-[(1-piperidinylacetyl)amino]ethyl}benzamide](/img/structure/B3933434.png)
![3-(1,3-benzodioxol-5-yl)-5-(1-benzofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3933439.png)
![2-(2-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B3933442.png)
![N-(4-isopropylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3933450.png)